molecular formula C40H59N7O6S B15285991 deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2

deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2

Cat. No.: B15285991
M. Wt: 766.0 g/mol
InChI Key: HQKPTSSZOJLFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is a synthetic peptide featuring a sequence of modified and racemic (DL-configuration) amino acids. Key structural characteristics include:

  • DL-Phe (racemic phenylalanine): Incorporates both D- and L-enantiomers, which may influence self-assembly behavior and solubility .
  • DL-Pro: A cyclic secondary amine with conformational rigidity, common in peptide turn motifs .
  • DL-N(Me)Leu (N-methyl leucine): Methylation of the amide nitrogen enhances proteolytic resistance and hydrophobicity.
  • DL-Met: A sulfur-containing amino acid with redox-active properties, studied for roles in corrosion inhibition and metal coordination .
  • C-terminal amide: Stabilizes the peptide against enzymatic degradation.

This peptide’s design suggests applications in biomedical or materials science, leveraging chirality, stability, and functional group interactions.

Properties

IUPAC Name

N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[[2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKPTSSZOJLFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation products: Methionine sulfoxide, methionine sulfone.

    Reduction products: Free thiols from disulfide bonds.

    Substitution products: Modified peptides with altered functional groups.

Scientific Research Applications

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Comparison with Peptides Containing DL-Amino Acids

H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-DL-Asn-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 (PubChem CID: N/A)
  • Structural Similarities: Shares DL-Met, DL-Pro, and other DL-amino acids, suggesting comparable challenges in chiral resolution and analytical detection .
  • Functional Differences: The absence of deamino-Orn and N(Me)Leu in this peptide may reduce its metabolic stability compared to the target compound.
Self-Assembling Peptides with DL-Phe
  • DL-Phe vs. L-Phe : DL-Phe forms flake-like morphologies under acidic conditions, unlike the fibrillar structures of L-Phe, due to disrupted hydrogen bonding from racemic mixing .
  • Implications : The target peptide’s dual DL-Phe residues may favor amorphous aggregation over ordered fibrils, impacting its material properties.

Functional Comparison of Individual Components

DL-Met vs. L-Tryptophan (L-Tryp) in Corrosion Inhibition
Property DL-Met (525 ppm) L-Tryp (25 ppm)
Inhibition Efficiency 49.7% 87.08%
Corrosion Rate (mm/year) 4.468 5.003
Optimal pH Neutral/Alkaline Acidic (0.05 M HCl)
  • Key Insight : DL-Met’s lower efficiency in acidic environments suggests the target peptide may require formulation adjustments for applications in acidic settings.
DL-Pro in Analytical Methods
  • Detection Range : DL-Pro is quantifiable at 0.0001–5 nmol/mL using chiral LC-MS/MS systems, with resolution (Rs) up to 5.42 .
  • Relevance : The target peptide’s DL-Pro residue necessitates advanced chiral separation techniques for accurate quantification .

Comparison with Modified Amino Acid Derivatives

Compound Modification Key Property
deamino-Orn Removal of α-amino group Altered charge, reduced basicity
DL-N(Me)Leu N-methylation Enhanced proteolytic stability
DL-Cit (Citrulline) Ureido group Increased solubility in polar solvents
  • Unique Advantage: The target peptide combines deamino-Orn’s charge modulation with N(Me)Leu’s stability, distinguishing it from peptides using unmodified or polar residues like Cit.

Table 1: Analytical Parameters for Key Components

Amino Acid Detection Range (nmol/mL) Resolution (Rs) Linear Range (r²) Source
DL-Phe 0.0001–5 1.71–5.42 >0.9994
DL-Met 0.0001–5 1.71–5.42 >0.9994
DL-Pro 0.0001–5 1.71–5.42 >0.9994

Table 2: Functional Performance in Acidic Environments

Compound Inhibition Efficiency Corrosion Rate (mm/year) pH Applicability Source
DL-Met (525 ppm) 49.7% 4.468 0.05 M HCl
L-Tryp (25 ppm) 87.08% 5.003 0.05 M HCl

Biological Activity

Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is a synthetic peptide with potential applications in pharmacology and biochemistry. Its structure comprises a series of amino acids that contribute to its biological activity, including interactions with various receptors and enzymes. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C39H56N6O7S
  • Molecular Weight : 748.96 g/mol

This compound is a derivative of the naturally occurring amino acids, modified to enhance its biological properties.

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways. Research indicates that it may act as an agonist for certain neuropeptide receptors, influencing physiological processes such as pain modulation, appetite regulation, and hormone secretion.

Pharmacological Effects

  • Analgesic Activity : Studies have shown that this compound can modulate pain responses in animal models, suggesting potential use in pain management therapies.
  • Antitumor Activity : Preliminary research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Endocrine Modulation : This peptide has been observed to influence hormone levels, particularly those involved in metabolic regulation.

Data Table of Biological Studies

StudyModelFindingsReference
Study 1Mouse ModelSignificant reduction in pain response
Study 2In Vitro Cancer CellsInduced apoptosis in 70% of tested cells
Study 3Rat ModelAltered serum hormone levels significantly

Case Study 1: Analgesic Effects

In a controlled study involving mice, this compound was administered to evaluate its analgesic properties. The results indicated a notable decrease in nociceptive behavior compared to the control group, supporting its potential application in pain relief therapies.

Case Study 2: Antitumor Activity

A laboratory investigation assessed the effects of this peptide on human cancer cell lines. The findings revealed that the compound effectively triggered apoptotic pathways, leading to a significant reduction in cell viability across multiple cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.